8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is a chemical compound with the molecular formula and a molecular weight of 256.15 g/mol. It is classified as an amine and belongs to the naphthyridine family, specifically as a derivative of tetrahydronaphthyridine. The compound is identified by its CAS number 1820666-71-4 and is noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents .
The synthesis of 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine can be approached through several methods:
These synthetic routes often require careful control of reaction conditions to optimize yield and purity.
The structure of 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine features a bicyclic naphthyridine framework with a tetrahydro configuration. The compound's structural representation is given by the SMILES notation: CN(C)C1=NC=C(Br)C2=C1CCCN2
.
The presence of the bromine substituent significantly influences the compound's reactivity and biological activity.
8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine can participate in various chemical reactions typical for amines and halogenated compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The compound's stability and reactivity make it suitable for further functionalization in drug development applications.
8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine has potential applications in various scientific fields:
This compound exemplifies how modifications in chemical structure can lead to significant variations in biological activity and therapeutic potential.
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: